molecular formula C36H55BN2O6Si B13925084 Di-tert-butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-((triisopropylsilyl)ethynyl)quinolin-2-yl)iminodicarbonate

Di-tert-butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-((triisopropylsilyl)ethynyl)quinolin-2-yl)iminodicarbonate

Cat. No.: B13925084
M. Wt: 650.7 g/mol
InChI Key: MZVSWBDUCPEZDV-UHFFFAOYSA-N
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Description

Di-tert-butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-((triisopropylsilyl)ethynyl)quinolin-2-yl)iminodicarbonate is a complex organic compound that features a quinoline core, a boronate ester, and a triisopropylsilyl ethynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Di-tert-butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-((triisopropylsilyl)ethynyl)quinolin-2-yl)iminodicarbonate typically involves multiple steps:

    Formation of the Quinoline Core: This can be achieved through a series of cyclization reactions starting from aniline derivatives.

    Introduction of the Boronate Ester: The boronate ester group can be introduced via a Suzuki coupling reaction using appropriate boronic acid or ester precursors.

    Addition of the Triisopropylsilyl Ethynyl Group: This step often involves a Sonogashira coupling reaction.

    Formation of the Iminodicarbonate Group: This can be achieved through a reaction with di-tert-butyl dicarbonate under basic conditions.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of the above synthetic routes to improve yield and purity. This may include the use of automated synthesis equipment and high-throughput screening of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline core.

    Reduction: Reduction reactions can modify the boronate ester or the quinoline core.

    Substitution: Various substitution reactions can occur, especially at the quinoline and boronate ester sites.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenation reagents like N-bromosuccinimide (NBS) or electrophilic aromatic substitution reagents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce boronic acids or alcohols.

Scientific Research Applications

Chemistry

    Catalysis: The compound can serve as a ligand in transition metal catalysis.

    Synthesis: It can be used as a building block in the synthesis of more complex molecules.

Biology and Medicine

    Drug Development:

    Biological Probes: Used in the design of probes for biological imaging and diagnostics.

Industry

    Materials Science: Applications in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Di-tert-butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-((triisopropylsilyl)ethynyl)quinolin-2-yl)iminodicarbonate depends on its specific application. In catalysis, it may act as a ligand that stabilizes transition states and intermediates. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Di-tert-butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-2-yl)iminodicarbonate: Lacks the triisopropylsilyl ethynyl group.

    Di-tert-butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-ethynylquinolin-2-yl)iminodicarbonate: Lacks the triisopropylsilyl group.

Uniqueness

The presence of the triisopropylsilyl ethynyl group in Di-tert-butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-((triisopropylsilyl)ethynyl)quinolin-2-yl)iminodicarbonate imparts unique steric and electronic properties, making it distinct from similar compounds. This can influence its reactivity and applications in various fields.

Properties

Molecular Formula

C36H55BN2O6Si

Molecular Weight

650.7 g/mol

IUPAC Name

tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-[2-tri(propan-2-yl)silylethynyl]quinolin-2-yl]carbamate

InChI

InChI=1S/C36H55BN2O6Si/c1-23(2)46(24(3)4,25(5)6)21-20-26-18-17-19-28-30(26)27(37-44-35(13,14)36(15,16)45-37)22-29(38-28)39(31(40)42-33(7,8)9)32(41)43-34(10,11)12/h17-19,22-25H,1-16H3

InChI Key

MZVSWBDUCPEZDV-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC3=CC=CC(=C23)C#C[Si](C(C)C)(C(C)C)C(C)C)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C

Origin of Product

United States

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